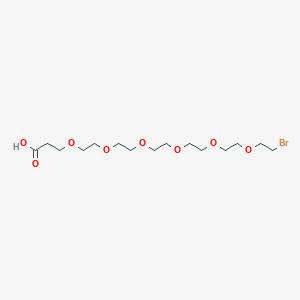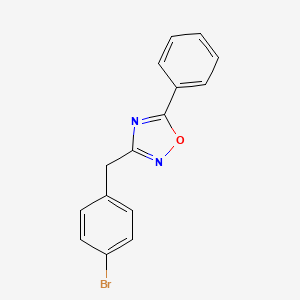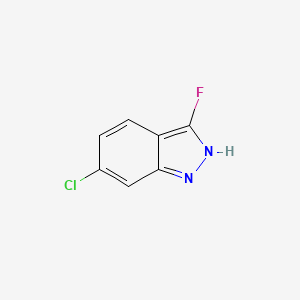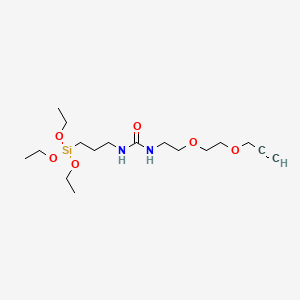![molecular formula C22H20N4O2 B11828225 [1,1'-Biphenyl]-4-methanol, 2'-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl]-](/img/structure/B11828225.png)
[1,1'-Biphenyl]-4-methanol, 2'-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-4-methanol, 2’-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl]-: is a complex organic compound that features a biphenyl core with a methanol group at the 4-position and a tetrazole ring substituted with a methoxyphenylmethyl group at the 2’-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-methanol, 2’-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl]- typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Methanol Group: The methanol group can be introduced via a Grignard reaction, where a suitable Grignard reagent reacts with a carbonyl compound to form the alcohol.
Tetrazole Ring Formation: The tetrazole ring can be synthesized through a [2+3] cycloaddition reaction between an azide and a nitrile.
Substitution with Methoxyphenylmethyl Group: The final step involves the substitution of the tetrazole ring with a methoxyphenylmethyl group, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions:
Oxidation: The methanol group can be oxidized to form a carbonyl compound.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Cycloaddition: The tetrazole ring can participate in [2+3] cycloaddition reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Cycloaddition: Azides and nitriles are typically used under thermal or catalytic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups on the biphenyl core.
Cycloaddition: Formation of tetrazole derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Materials Science: It can be incorporated into polymers or used as a building block for organic electronic materials.
Biology:
Bioconjugation: The compound can be used to modify biomolecules for imaging or therapeutic purposes.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.
Medicine:
Drug Development: The compound can be explored as a potential drug candidate for various diseases.
Diagnostics: It can be used in the development of diagnostic agents.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: It can be used in the production of active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of [1,1’-Biphenyl]-4-methanol, 2’-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl]- involves its interaction with specific molecular targets. The biphenyl core and tetrazole ring can interact with proteins or enzymes, potentially inhibiting their activity. The methoxyphenylmethyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved would depend on the specific biological context and target molecules.
類似化合物との比較
[1,1’-Biphenyl]-4-methanol: Lacks the tetrazole ring and methoxyphenylmethyl group.
2’-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl]-biphenyl: Lacks the methanol group.
[1,1’-Biphenyl]-4-methanol, 2’-[1-[(4-methylphenyl)methyl]-1H-tetrazol-5-yl]-: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: The presence of both the methanol group and the methoxyphenylmethyl-substituted tetrazole ring makes [1,1’-Biphenyl]-4-methanol, 2’-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl]- unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.
特性
分子式 |
C22H20N4O2 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
[4-[2-[1-[(4-methoxyphenyl)methyl]tetrazol-5-yl]phenyl]phenyl]methanol |
InChI |
InChI=1S/C22H20N4O2/c1-28-19-12-8-16(9-13-19)14-26-22(23-24-25-26)21-5-3-2-4-20(21)18-10-6-17(15-27)7-11-18/h2-13,27H,14-15H2,1H3 |
InChIキー |
PEQAQNHOQPGEJO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2C(=NN=N2)C3=CC=CC=C3C4=CC=C(C=C4)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S,4S,8R)-6-oxa-2-azatetracyclo[8.4.0.02,4.04,8]tetradec-9-ene](/img/structure/B11828166.png)


![Tricyclo[3.3.1.13,7]decane-1-butanamide](/img/structure/B11828183.png)

![1-((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)ethan-1-one](/img/structure/B11828197.png)
![1-(4-Bromophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11828199.png)
![N-[(2R,3R,4R,5S,6R)-2,5-Dihydroxy-6-(hydroxymethyl)-4-(naphthalen-1-yloxy)oxan-3-YL]acetamide](/img/structure/B11828203.png)




